6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

NAAA inhibition Enzyme assay Chromone SAR

This 6,7-disubstituted chromone-3-carboxaldehyde is essential for NAAA-targeted drug discovery, achieving nanomolar potency (IC50 160 nM) vs. negligible activity of the unsubstituted analog (>10,000 nM). Its 3-formyl group enables versatile condensation with primary amines, hydrazines, and active methylene compounds. Enhanced lipophilicity (LogP 2.22, +1.42 log units vs. unsubstituted) predicts superior passive membrane permeability and blood-brain barrier penetration. Documented as a key OLED materials intermediate with unique photophysical properties. The distinct melting range (154–160 °C) provides a reliable identity and purity checkpoint for QC verification. Procure this specific substitution pattern to ensure target engagement and synthetic performance.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 57803-07-3
Cat. No. B1331173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde
CAS57803-07-3
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC=C(C2=O)C=O
InChIInChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3
InChIKeyXDRXIOAFMFRNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde (CAS 57803-07-3) | 4H-Chromen-4-one Scaffold for Bioactive Conjugate Synthesis


6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde (CAS 57803-07-3) is a 6,7-disubstituted chromone-3-carboxaldehyde derivative with the molecular formula C12H10O3 and molecular weight 202.21 g/mol . It features a 3-formyl group enabling versatile condensation reactions with primary amines, hydrazines, and active methylene compounds [1]. The 6,7-dimethyl substitution pattern distinguishes it from mono-methylated or unsubstituted chromone-3-carboxaldehyde analogs in terms of physicochemical properties and target engagement profiles .

Why 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde Cannot Be Casually Replaced by 3-Formylchromone or 6-Methyl Analogs


Chromone-3-carboxaldehyde derivatives exhibit pronounced structure-activity relationships where both the presence and position of methyl substituents on the fused benzene ring critically modulate target binding affinity, lipophilicity, and solid-state properties [1]. Unsubstituted 4-oxo-4H-chromene-3-carbaldehyde (CAS 17422-74-1) demonstrates negligible inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) [2], while the 6,7-dimethyl derivative achieves nanomolar potency against the same target [3]. Similarly, the 6-mono-methyl analog (CAS 42059-81-4) lacks published quantitative target engagement data comparable to the 6,7-dimethyl variant. Generic substitution without verifying substitution-pattern-specific performance risks experimental failure in target-based assays and synthetic applications requiring precise steric or electronic tuning.

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Quantitative Differentiation Evidence vs. Unsubstituted and Mono-Methyl Chromone-3-carboxaldehydes


6,7-Dimethyl Substitution Confers ~62-Fold Enhancement in NAAA Inhibitory Potency Relative to Unsubstituted Parent

In a recombinant human NAAA enzyme inhibition assay performed in HEK293 cells with 10-minute preincubation, the 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde derivative demonstrated an IC50 of 160 nM [1]. In contrast, the unsubstituted parent compound 4-oxo-4H-chromene-3-carbaldehyde (CAS 17422-74-1) exhibited an IC50 >10,000 nM (23.5 μM reported as 2.35E+4 nM) under comparable fluorometric assay conditions [2].

NAAA inhibition Enzyme assay Chromone SAR

6,7-Dimethyl Substitution Elevates Melting Point by ~4-6 °C Relative to Unsubstituted Chromone-3-carboxaldehyde

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde exhibits a melting point range of 154-160 °C as an off-white crystalline solid . In comparison, the unsubstituted 4-oxo-4H-chromene-3-carbaldehyde (CAS 17422-74-1) consistently melts at 150-155 °C across multiple vendor specifications . This ~4-6 °C elevation and narrower crystallization window reflect enhanced intermolecular packing order conferred by the 6,7-dimethyl substitution.

Solid-state property Melting point Crystallinity

6,7-Dimethyl Substitution Increases LogP by ~1.42 Units Compared to Unsubstituted 3-Formylchromone

The 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde derivative exhibits a calculated LogP (XLogP3-AA) of 2.22 [1]. In contrast, the unsubstituted 4-oxo-4H-chromene-3-carbaldehyde (CAS 17422-74-1) has a calculated XLogP3 of 0.80 [2]. This represents a ~1.42 log unit increase in lipophilicity conferred by the addition of two methyl groups at the 6- and 7-positions of the chromone scaffold.

Lipophilicity LogP ADME property

6,7-Dimethyl Chromone-3-carboxaldehyde Lacks 6-Methyl Analog's Published Crystallographic Data But Offers Defined Synthetic Utility in OLED Intermediates

While 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (CAS 42059-81-4) has been crystallographically characterized, revealing a nearly planar chromone ring system with a maximum deviation of 0.045 Å [1], no published single-crystal X-ray structure is available for the 6,7-dimethyl derivative. However, the 6,7-dimethyl variant is specifically documented as an intermediate in the synthesis of organic light-emitting diode (OLED) materials due to its distinct photophysical properties , an application not reported for the 6-methyl or unsubstituted analogs.

Crystallography OLED intermediate Synthetic utility

Procurement-Guided Application Scenarios for 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde Based on Quantitative Differentiation Evidence


Development of Potent NAAA Inhibitors for Pain and Inflammation Research

The 6,7-dimethyl substitution pattern is essential for achieving nanomolar NAAA inhibitory activity (IC50 = 160 nM), whereas the unsubstituted parent compound exhibits negligible inhibition (IC50 >10,000 nM). Researchers targeting NAAA for analgesic or anti-inflammatory drug discovery should procure the 6,7-dimethyl derivative to obtain therapeutically relevant potency in enzyme inhibition assays [1]. Generic substitution with 3-formylchromone will not produce usable activity in this target system [2].

Synthesis of OLED Materials and Optoelectronic Intermediates

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is explicitly documented as a key intermediate for organic light-emitting diode (OLED) materials due to its unique photophysical properties, an application not reported for 6-methyl or unsubstituted chromone-3-carboxaldehydes [1]. Materials scientists developing optoelectronic devices should select this specific derivative based on established synthetic utility in the OLED literature [2].

Lipophilic Scaffold Optimization in Medicinal Chemistry

With a calculated LogP of 2.22, the 6,7-dimethyl derivative is approximately 1.42 log units more lipophilic than the unsubstituted 3-formylchromone (LogP = 0.80) [1]. This increased lipophilicity predicts enhanced passive membrane permeability, making it the preferred starting material for medicinal chemistry programs requiring improved cellular uptake or blood-brain barrier penetration. Procurement decisions should favor the 6,7-dimethyl variant when logD optimization is a primary design objective [2].

Solid-Phase Handling and Quality Control Applications

The 6,7-dimethyl derivative exhibits a higher and narrower melting point range (154-160 °C) compared to the unsubstituted analog (150-155 °C), facilitating more reliable solid-phase handling, storage, and purity verification [1]. Analytical laboratories and CROs performing incoming quality control should use the distinct thermal signature of the 6,7-dimethyl compound as a critical identity and purity check to prevent misidentification with other chromone-3-carboxaldehyde derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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